Cas no 3285-76-5 (Proline, 4-amino-)

Proline, 4-amino- 化学的及び物理的性質
名前と識別子
-
- Proline, 4-amino-
- 4-Aminoproline
- FT-0648144
- AKOS022173319
- DL-Proline, 4-amino-
- FT-0648145
- A26502
- 99146-69-7
- 4-Apca
- SCHEMBL610338
- SB44992
- A26503
- 4-aminopyrrolidine-2-carboxylicacid
- AB87127
- 4-Aminopyrrolidine-2-carboxylic acid
- 3285-76-5
- F19644
- DB-184771
- 4-amino-pyrrolidine-2-carboxylic acid
- 4-Aminopyrrolidine-2-carboxylate
-
- インチ: InChI=1S/C5H10N2O2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2,6H2,(H,8,9)
- InChIKey: SHINASQYHDCLEU-UHFFFAOYSA-N
- ほほえんだ: C1C(CNC1C(=O)O)N
計算された属性
- せいみつぶんしりょう: 130.0743
- どういたいしつりょう: 130.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): -3.6
じっけんとくせい
- PSA: 75.35
Proline, 4-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM277518-1g |
4-Aminopyrrolidine-2-carboxylic acid |
3285-76-5 | 95% | 1g |
$635 | 2021-06-09 | |
Alichem | A109005676-1g |
4-Aminopyrrolidine-2-carboxylic acid |
3285-76-5 | 95% | 1g |
$627.12 | 2023-09-02 | |
Chemenu | CM277518-1g |
4-Aminopyrrolidine-2-carboxylic acid |
3285-76-5 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109005676-5g |
4-Aminopyrrolidine-2-carboxylic acid |
3285-76-5 | 95% | 5g |
$1640.16 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733375-1g |
4-Aminopyrrolidine-2-carboxylic acid |
3285-76-5 | 98% | 1g |
¥5909.00 | 2024-05-19 |
Proline, 4-amino- 関連文献
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Karthik S.,Suriyaprabha R.,Vinoth M.,Srither S. R.,Manivasakan P.,Rajendran V.,Suresh Valiyaveettil RSC Adv. 2017 7 41763
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Benqiang Cui,Jie Yu,Fu-Chao Yu,Ya-Min Li,Kwen-Jen Chang,Yuehai Shen RSC Adv. 2015 5 10386
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Leonardo Manzoni,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem. 2009 7 4924
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4. Silver assisted stereo-directed assembly of branched peptide nucleic acids into four-point nanostarsBharath Raj Madhanagopal,Jatish Kumar,Krishna N. Ganesh Nanoscale 2020 12 21665
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Vu Thanh Cong,Jacinta L. Houng,Maria Kavallaris,Xin Chen,Richard D. Tilley,J. Justin Gooding Chem. Soc. Rev. 2022 51 7531
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Yuan Tian,Dongyuan Wang,Jingxu Li,Chuan Shi,Hui Zhao,Xiaogang Niu,Zigang Li Chem. Commun. 2016 52 9275
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Leonardo Manzoni,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem. 2009 7 4924
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Kun Liu,Xiuqiang Zhang,Xiong Tao,Jiatao Yan,Guichao Kuang,Wen Li,Afang Zhang Polym. Chem. 2012 3 2708
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Vladimir Kubyshkin Org. Biomol. Chem. 2019 17 8031
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Alessio Cimmino,Marco Masi,Marco Evidente,Stefano Superchi,Antonio Evidente Nat. Prod. Rep. 2015 32 1629
Proline, 4-amino-に関する追加情報
Exploring Proline, 4-amino- (CAS No. 3285-76-5): Properties, Applications, and Market Insights
Proline, 4-amino- (CAS No. 3285-76-5), also known as 4-Aminoproline, is a non-proteinogenic amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research. This compound, structurally related to the natural amino acid proline, features an additional amino group at the 4-position, enhancing its versatility in synthetic and biological applications. Researchers and industries are increasingly interested in 4-Aminoproline due to its potential in drug development, peptide synthesis, and as a chiral building block.
The molecular formula of Proline, 4-amino- is C5H10N2O2, with a molar mass of 130.15 g/mol. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating modified peptides with enhanced stability or bioactivity. The compound’s chirality is particularly noteworthy, as it can influence the stereochemistry of synthesized molecules—a critical factor in drug design. Recent studies highlight its role in improving the pharmacokinetic properties of peptide-based therapeutics, a hot topic in the pharmaceutical industry.
One of the most compelling applications of 4-Aminoproline is in the field of peptide therapeutics. With the rising demand for targeted therapies, researchers are exploring how modified amino acids like Proline, 4-amino- can enhance drug delivery and efficacy. For instance, its incorporation into peptide chains can increase resistance to enzymatic degradation, a common challenge in oral peptide drugs. This aligns with the growing trend of personalized medicine and the search for more stable bioactive compounds.
Beyond pharmaceuticals, Proline, 4-amino- is also utilized in biocatalysis and enzyme engineering. Its ability to act as a scaffold for designing artificial enzymes has opened new avenues in green chemistry. As sustainability becomes a priority, the compound’s role in eco-friendly synthesis methods is gaining traction. Companies are investing in research to optimize its use in industrial processes, reducing reliance on harsh chemicals.
The market for 4-Aminoproline is expanding, driven by advancements in biotechnology and drug discovery. Analysts note increased procurement by pharmaceutical firms and academic institutions, particularly in North America and Europe. Online searches for "buy 4-Aminoproline" or "Proline, 4-amino- suppliers" have surged, reflecting its commercial demand. Additionally, forums discussing "applications of 4-Aminoproline in peptides" or "synthesis of modified amino acids" indicate strong academic interest.
Quality control and synthesis purity are critical for Proline, 4-amino-, as impurities can affect experimental outcomes. Reputable suppliers provide high-purity grades (≥98%) with detailed analytical reports, catering to rigorous research standards. Storage recommendations typically include cool, dry conditions to maintain stability—a detail frequently searched by laboratory professionals.
In summary, Proline, 4-amino- (CAS No. 3285-76-5) is a multifaceted compound with growing relevance in science and industry. Its applications span from cutting-edge drug development to sustainable chemistry, making it a subject of both commercial and academic focus. As research continues to uncover its potential, this amino acid derivative is poised to play a pivotal role in next-generation biochemical innovations.
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